Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of hydroxyl and methoxy groups on the indole ring enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methoxy-1H-indole-2-carboxylate: Similar structure but lacks the hydroxyl group at the 5-position.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but has an ethyl ester group and a methyl group at different positions.
Uniqueness
Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate is unique due to the presence of both hydroxyl and methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Biological Activity
Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (also known as 5-hydroxy-1H-indole-2-carboxylic acid methyl ester) is a significant compound within the indole family, exhibiting a range of biological activities that make it a subject of extensive research in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.
Molecular Characteristics
- Molecular Formula: C11H13NO4
- Molecular Weight: 221.23 g/mol
- Structure: The compound features a fused bicyclic indole structure with hydroxyl and methoxy substituents that enhance its biological properties.
Synthesis
The synthesis typically involves the reaction of 5-methoxy-1H-indole-2-carboxylic acid with methanol in the presence of an acid catalyst, yielding a high purity product through crystallization techniques.
Target Interactions
This compound primarily interacts with various biological targets, including:
- N-Methyl-D-Aspartate (NMDA) Receptors: Acts as a competitive antagonist, influencing neuronal signaling pathways.
- Antioxidant Enzymes: Exhibits properties that reduce oxidative stress by modulating enzyme activities involved in reactive oxygen species (ROS) detoxification .
Biochemical Pathways
The compound influences several biochemical pathways:
- Antioxidant Activity: The hydroxy group confers significant antioxidant properties, reducing cellular oxidative damage .
- Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .
Anticancer Properties
Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, studies have shown:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | |
HeLa (Cervical Cancer) | 12.5 | |
A549 (Lung Cancer) | 10.8 |
These findings suggest its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of ischemic stroke. Studies indicate that it can reduce ischemic area size and enhance long-term potentiation (LTP), which is crucial for memory and learning processes .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
This suggests potential applications in treating bacterial infections.
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated an IC50 value of 25 µg/mL, highlighting its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid .
Neuroprotection in Stroke Models
In animal models of stroke, administration of this compound significantly reduced neuronal death and improved functional recovery post-stroke. The study emphasized its role in modulating oxidative stress and inflammation pathways .
Properties
IUPAC Name |
methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-10-5-7-6(4-9(10)13)3-8(12-7)11(14)16-2/h3-5,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPDSFWEBSNMRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228105 | |
Record name | Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4305-32-2 | |
Record name | Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4305-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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